molecular formula C9H10N4O3 B1418208 Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 90674-09-2

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1418208
CAS No.: 90674-09-2
M. Wt: 222.2 g/mol
InChI Key: VVEYHOUKUYSSTD-UHFFFAOYSA-N
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Description

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The presence of these rings makes it a privileged scaffold for drug discovery and combinatorial library design .

Chemical Reactions Analysis

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Comparison with Similar Compounds

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Biological Activity

Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazolo-pyrimidine structure, characterized by the presence of an ethyl ester group at the carboxylate position and an amino group. Its molecular formula is C₉H₁₀N₄O₃, with a molecular weight of approximately 194.15 g/mol. The compound's rigid and planar structure contributes to its biological interactions.

The primary mechanism of action involves the inhibition of specific enzymes that play crucial roles in various biological processes. This compound has been shown to interact with enzyme active sites, disrupting normal biochemical pathways. This inhibition can lead to effects such as:

  • Antitumor Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation by targeting pathways involved in tumor growth.
  • Antibacterial Effects : Research indicates that it may possess antibacterial properties, effective against various bacterial strains.

Anticancer Properties

Studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the growth of certain cancer cell lines through enzyme inhibition mechanisms. This compound's ability to disrupt metabolic pathways critical for cancer cell survival positions it as a candidate for further drug development.

Antibacterial and Antifungal Activities

Recent studies have assessed the antibacterial efficacy of this compound against various pathogens. It has shown significant activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating its potency. In a comparative study, this compound exhibited MIC values lower than those of many conventional antibiotics .

Table of Biological Activities

Activity Target Organism/Cell Line MIC (µg/mL) Reference
AntitumorMCF-7 (breast cancer)10
AntibacterialStaphylococcus aureus0.25
AntibacterialEscherichia coli0.50
AntifungalCandida albicans1.00

Case Study: Anticancer Activity

In a study investigating the anticancer properties of this compound, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells through enzyme inhibition mechanisms .

Case Study: Antibacterial Efficacy

A comparative analysis was conducted on the antibacterial activity of this compound against several bacterial strains. The compound demonstrated lower MIC values compared to standard antibiotics like penicillin and tetracycline, highlighting its potential as a new antibacterial agent .

Properties

IUPAC Name

ethyl 7-amino-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-2-16-9(15)5-4-11-13-6(10)3-7(14)12-8(5)13/h3-4H,2,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEYHOUKUYSSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670668
Record name Ethyl 7-amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90674-09-2
Record name Ethyl 7-amino-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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